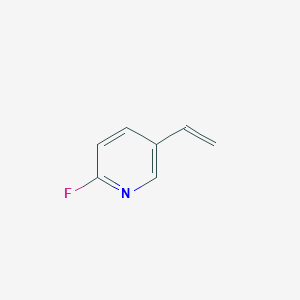
5-Ethenyl-2-Fluorpyridin
Übersicht
Beschreibung
5-Ethenyl-2-fluoro-pyridine is a useful research compound. Its molecular formula is C7H6FN and its molecular weight is 123.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Ethenyl-2-fluoro-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethenyl-2-fluoro-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizin
5-Ethenyl-2-Fluorpyridin: ist eine Verbindung, die bei der Synthese verschiedener Arzneimittel verwendet werden kann. Seine fluorierte Struktur macht es zu einem Kandidaten für die Entwicklung von Medikamenten mit erhöhter Wirksamkeit und Selektivität. Das Vorhandensein des Fluoratoms kann die metabolische Stabilität und Pharmakokinetik von Pharmazeutika verbessern .
Landwirtschaft
Im landwirtschaftlichen Bereich kann This compound als Baustein für die Synthese von Agrochemikalien dienen. Der Pyridinring, ein Bestandteil dieser Verbindung, ist dafür bekannt, die Eigenschaften von Substanzen zu verändern, was möglicherweise zur Entwicklung neuer Pestizide oder Pflanzenwachstumsregulatoren führt .
Materialwissenschaft
Das Potenzial dieser Verbindung in der Materialwissenschaft ergibt sich aus ihrer Fähigkeit, Teil von Polymeren oder Beschichtungen zu werden, die bestimmte Eigenschaften wie thermische Stabilität oder chemische Beständigkeit erfordern. Das Fluoratom in This compound könnte zur Entwicklung von Materialien mit einzigartigen Eigenschaften beitragen .
Umweltwissenschaften
This compound: könnte in der Umweltwissenschaft zur Synthese von Verbindungen verwendet werden, die mit Schadstoffen interagieren oder bei der Sanierung der Umwelt helfen. Seine chemische Struktur ermöglicht die Herstellung von Molekülen, die Umweltverschmutzer binden oder umwandeln können .
Analytische Chemie
In der analytischen Chemie kann This compound als Reagenz oder Vorläufer bei der Synthese von analytischen Standards und Markern verwendet werden. Seine Stabilität und Reaktivität machen es für den Einsatz in verschiedenen analytischen Methoden zur Detektion oder Quantifizierung von Substanzen geeignet .
Pharmakologie
Die Verbindung findet Bedeutung in der pharmakologischen Forschung, wo sie Teil der Synthese neuer Medikamentenkandidaten sein kann. Die Eigenschaften des Fluoratoms können zu Medikamenten mit verbesserter Wirksamkeit und reduzierten Nebenwirkungen führen. Es ist besonders nützlich bei der Entwicklung von Molekülen mit besserer Penetration durch biologische Membranen .
Biochemie
In der Biochemie kann This compound an der Untersuchung von Enzymwechselwirkungen und der Entwicklung biochemischer Assays beteiligt sein. Seine Einarbeitung in Biomoleküle kann deren Eigenschaften verändern und Einblicke in biochemische Pfade und Mechanismen liefern .
Eigenschaften
IUPAC Name |
5-ethenyl-2-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-2-6-3-4-7(8)9-5-6/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTVQNQUSDPBLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CN=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726204 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133879-66-9 | |
| Record name | 5-Ethenyl-2-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

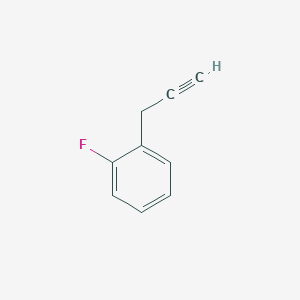

![2-[3-(2-aminoethyl)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2,4-dioxoquinazolin-1-yl]acetic acid](/img/structure/B1466002.png)

![7-Chloro-3-methylthieno[3,2-B]pyridine](/img/structure/B1466005.png)
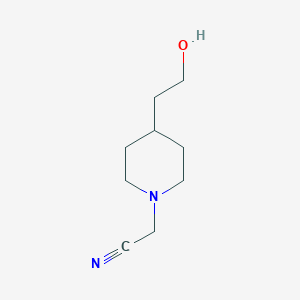
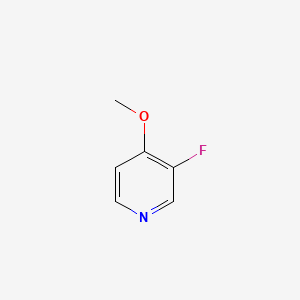

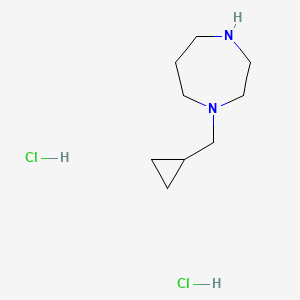
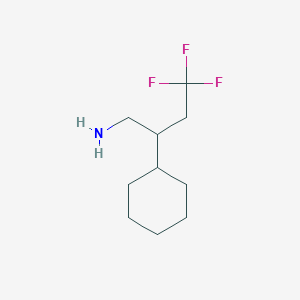
![[1,2,4]Triazolo[4,3-a]pyridin-6-amine](/img/structure/B1466015.png)
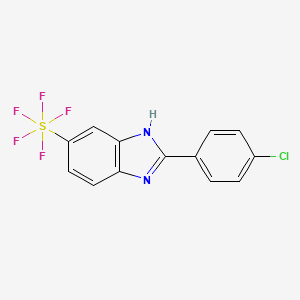
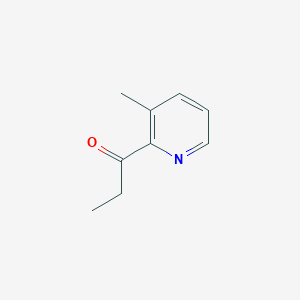
![1,1-Dimethylethyl 4-[2-(4-hydroxyphenyl)ethyl]-1-piperazinecarboxylate](/img/structure/B1466019.png)
